What is the structure of Mal-PEG6-PFP?
What is the structure of Mal-PEG6-PFP?
An In-depth Technical Guide to the Structure and Application of Mal-PEG6-PFP
Introduction
Mal-PEG6-PFP, also known as Maleimide-PEG6-pentafluorophenyl ester, is a heterobifunctional crosslinker widely utilized by researchers in drug development and bioconjugation.[1][2] Its structure is meticulously designed with three key components: a maleimide group, a hexaethylene glycol (PEG6) spacer, and a pentafluorophenyl (PFP) ester. This unique combination allows for the sequential and specific covalent linkage of molecules containing sulfhydryl (thiol) and amine groups, respectively.[2] The hydrophilic PEG linker enhances the solubility of the resulting conjugate in aqueous environments.[1][3] This guide provides a detailed analysis of its structure, properties, and common experimental applications.
Core Structural Analysis
The chemical structure of Mal-PEG6-PFP is defined by its three functional moieties, which impart its specific reactivity and utility as a molecular bridge.
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Maleimide Group : Located at one terminus of the molecule, the maleimide is a thiol-reactive functional group. It selectively reacts with sulfhydryl groups (–SH), commonly found in the side chains of cysteine residues in proteins, to form a stable thioether bond.[1][4] This reaction is most efficient at a pH range of 6.5 to 7.5.[2][3]
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Pentafluorophenyl (PFP) Ester : At the opposite terminus is the PFP ester, an amine-reactive group. PFP esters are highly reactive towards primary amines (–NH2), such as those on the side chains of lysine residues or the N-terminus of proteins, forming stable amide bonds.[1][2] This reaction typically proceeds at a pH of 7 to 9.[2] PFP esters are noted for being less susceptible to spontaneous hydrolysis in aqueous solutions compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters.[1][3]
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PEG6 Linker : The maleimide and PFP ester groups are connected by a flexible, hydrophilic spacer arm composed of six repeating ethylene glycol units (–CH2CH2O–). This PEG6 linker serves multiple purposes: it physically separates the two conjugated molecules, which can be critical for maintaining their biological activity, and it significantly increases the water solubility of the crosslinker and the final conjugate.[1][3]
Chemical Structure Visualization
The arrangement of these components gives Mal-PEG6-PFP its linear, heterobifunctional character, enabling precise control over conjugation strategies.
Quantitative Data Summary
The physicochemical properties of Mal-PEG6-PFP are summarized in the table below. Data is aggregated from multiple chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 1599486-33-5 | [1][5][6][7] |
| Chemical Formula | C₂₅H₃₀F₅NO₁₀ | [1][5][6][7] |
| Molecular Weight | 599.50 g/mol | [1][5][6][7] |
| Purity | ≥96% - 98% | [1][7][8] |
| Appearance | Colorless to light yellow liquid | [3][6][8] |
| Solubility | Soluble in DMSO, DMF, DCM | [1][3] |
| Storage Conditions | -20°C, stored under nitrogen, protect from moisture | [1][2][6][7] |
| IUPAC Name | perfluorophenyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxahenicosan-21-oate | [3][5] |
| SMILES String | O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)CCOCCOCCOCCOCCOCCOCCN2C(C=CC2=O)=O | [6][7] |
Reactivity and Conjugation Workflow
Mal-PEG6-PFP is a heterobifunctional crosslinker, enabling the specific conjugation of amine- and sulfhydryl-containing molecules in a controlled, often sequential, manner.[2]
Experimental Protocol: Two-Step Conjugation
The differential reactivity of the PFP ester and maleimide groups allows for a two-step conjugation protocol, which minimizes the formation of undesirable homodimers.[2] The following is a generalized methodology.
Important Product Information:
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Mal-PEG6-PFP is moisture-sensitive and should be stored at -20°C with a desiccant.[2]
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The reagent is not directly soluble in water and must first be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction buffer.[2] Ensure the final concentration of the organic solvent is low (typically <10%) to maintain protein solubility.[2]
Step 1: Reaction of PFP Ester with an Amine-Containing Protein (Protein-NH₂)
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Reagent Preparation : Equilibrate the vial of Mal-PEG6-PFP to room temperature before opening. Immediately prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
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Protein Preparation : Prepare the amine-containing protein in a suitable buffer at pH 7.2-7.5. Common buffers include phosphate-buffered saline (PBS).
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Reaction : Add a 10- to 50-fold molar excess of the dissolved Mal-PEG6-PFP to the protein solution.[2] The optimal ratio depends on the protein concentration and must be determined empirically.
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Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
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Purification : Remove excess, unreacted crosslinker from the maleimide-activated protein using a desalting column or dialysis.
Step 2: Reaction of Maleimide with a Sulfhydryl-Containing Molecule (Molecule-SH)
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Molecule Preparation : Prepare the sulfhydryl-containing molecule (e.g., a second protein, peptide, or drug) in a buffer at pH 6.5-7.5.
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Reaction : Immediately add the purified maleimide-activated protein from Step 1 to the sulfhydryl-containing molecule.
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Incubation : Incubate for 2 hours at room temperature.
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Quenching (Optional) : The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.
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Final Purification : Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to separate the desired conjugate from unreacted starting materials.
Applications in Research and Drug Development
The unique properties of Mal-PEG6-PFP make it a valuable tool in several advanced research areas:
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Antibody-Drug Conjugates (ADCs) : It can be used to link cytotoxic drugs to monoclonal antibodies, targeting the drug specifically to cancer cells.
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PROTACs Synthesis : Mal-PEG6-PFP serves as a PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins within cells.[6]
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Protein-Protein Conjugation : It is frequently used to create defined protein-protein conjugates for diagnostic or therapeutic applications, such as linking an enzyme to an antibody.[2]
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Surface Functionalization : The linker can be used to attach proteins or peptides to surfaces, such as gold nanoparticles, for various biomedical applications.
References
- 1. Mal-PEG6-PFP, 1599486-33-5 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mal-PEG6-PFP CAS#: 1599486-33-5 [amp.chemicalbook.com]
- 4. Maleimide Linkers | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
